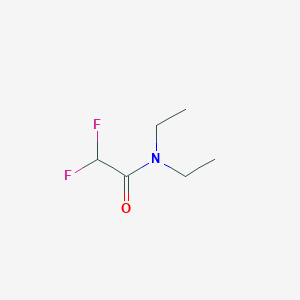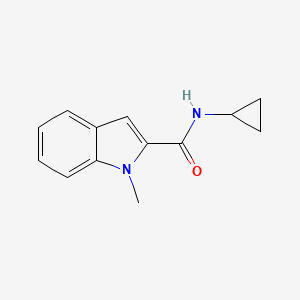![molecular formula C12H17NO B8631932 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
Vue d'ensemble
Description
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: is an organic compound that belongs to the class of phenethyl alcohols It features a pyrrolidine ring attached to a phenethyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-pyrrolidinophenethyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Pyrrolidinophenethyl ketone.
Reduction: 4-Pyrrolidinophenethyl alkane.
Substitution: 4-Pyrrolidinophenethyl chloride.
Applications De Recherche Scientifique
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
4-Pyrrolidinophenethyl ketone: The ketone form of the compound, which has different reactivity and applications.
Pyrrolidine: A simpler structure without the phenethyl alcohol moiety, used in various chemical syntheses.
Uniqueness: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is unique due to the presence of both the pyrrolidine ring and the phenethyl alcohol structure. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 |
Clé InChI |
SIWBRPYLIAGPCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)
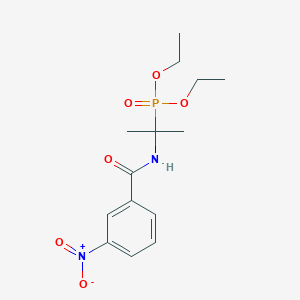
![4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline](/img/structure/B8631861.png)
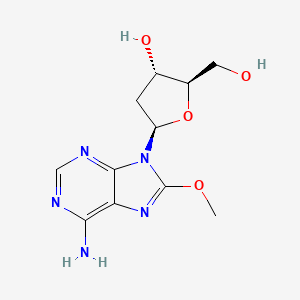
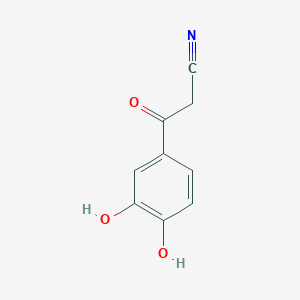
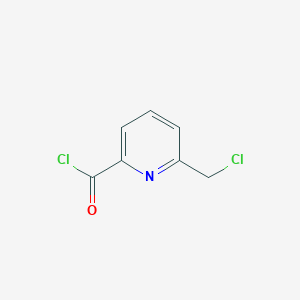
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8631914.png)
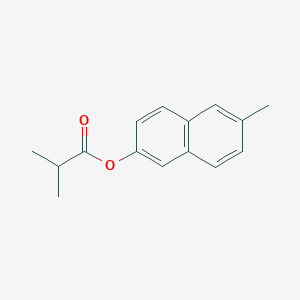
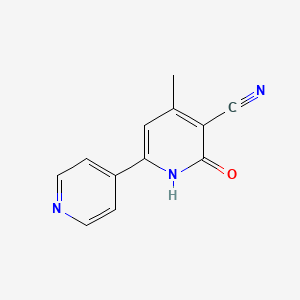
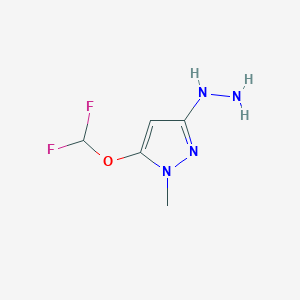
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8631945.png)
